molecular formula C13H19N3O4 B12067793 isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate CAS No. 1206969-55-2

isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate

Cat. No.: B12067793
CAS No.: 1206969-55-2
M. Wt: 281.31 g/mol
InChI Key: CCVURSQOPPATDB-UHFFFAOYSA-N
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Description

Isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate is a synthetic compound that features a unique combination of an imidazole ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both imidazole and piperidine moieties in its structure allows it to participate in a variety of chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate typically involves the reaction of 1H-imidazole-1-carboxylic acid with piperidine-1-carboxylic acid, followed by esterification with isopropanol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the piperidine ring can interact with various receptors, modulating their activity. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate: Unique due to the combination of imidazole and piperidine rings.

    Benzyl 1H-imidazole-1-carboxylate: Similar structure but with a benzyl group instead of an isopropyl group.

    4-(1H-imidazol-1-yl)phenol: Contains an imidazole ring but lacks the piperidine moiety.

Uniqueness

This compound is unique due to its dual functionality, allowing it to participate in a wider range of chemical reactions and interactions compared to similar compounds. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1206969-55-2

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

propan-2-yl 4-(imidazole-1-carbonyloxy)piperidine-1-carboxylate

InChI

InChI=1S/C13H19N3O4/c1-10(2)19-12(17)15-6-3-11(4-7-15)20-13(18)16-8-5-14-9-16/h5,8-11H,3-4,6-7H2,1-2H3

InChI Key

CCVURSQOPPATDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)OC(=O)N2C=CN=C2

Origin of Product

United States

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